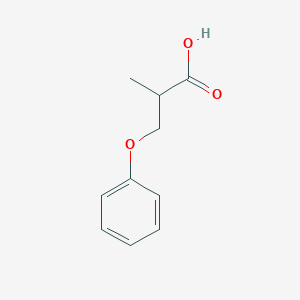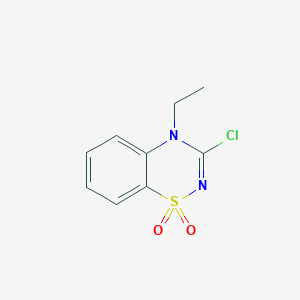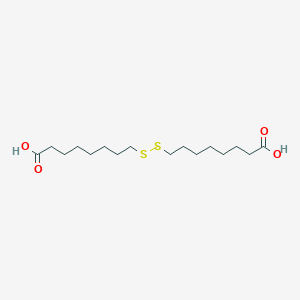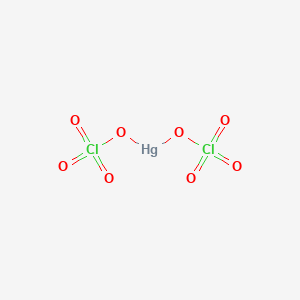
Diperchloryloxymercury
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a white crystalline solid that is highly toxic and corrosive. This compound has been used in various fields, including medical, environmental, and industrial research.
准备方法
Synthetic Routes and Reaction Conditions
Diperchloryloxymercury can be synthesized by reacting mercury(II) oxide (HgO) with perchloric acid (HClO4). The reaction is typically carried out under controlled conditions to ensure safety and to obtain a pure product. The general reaction is as follows:
HgO+2HClO4→Hg(ClO4)2+H2O
The reaction is exothermic and should be conducted in a well-ventilated area with appropriate safety measures due to the toxic nature of the reactants and products.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, concentration of reactants, and reaction time, to ensure high yield and purity. The use of specialized equipment to handle toxic and corrosive chemicals is essential in industrial settings.
化学反应分析
Types of Reactions
Diperchloryloxymercury undergoes various chemical reactions, including:
Oxidation: It can act as an oxidizing agent due to the presence of perchlorate ions.
Reduction: It can be reduced to elemental mercury under certain conditions.
Substitution: It can participate in substitution reactions where the perchlorate ions are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or zinc (Zn) in acidic conditions can be used.
Substitution: Ligands such as chloride (Cl-) or nitrate (NO3-) can replace perchlorate ions under appropriate conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds or oxides.
Reduction: Formation of elemental mercury (Hg).
Substitution: Formation of mercury compounds with different ligands, such as mercuric chloride (HgCl2) or mercuric nitrate (Hg(NO3)2).
科学研究应用
Diperchloryloxymercury has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analytical methods.
Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with biological molecules.
Medicine: Investigated for potential therapeutic uses, although its high toxicity limits its direct application.
Industry: Used in the production of other mercury compounds and in certain industrial processes requiring strong oxidizing agents.
作用机制
The mechanism of action of diperchloryloxymercury involves its ability to act as an oxidizing agent. It can oxidize various substrates, leading to the formation of reactive intermediates. The molecular targets include sulfhydryl groups in proteins and enzymes, leading to their inactivation. The pathways involved include oxidative stress and disruption of cellular functions due to the formation of reactive oxygen species (ROS).
相似化合物的比较
Similar Compounds
- Mercuric chloride (HgCl2)
- Mercuric nitrate (Hg(NO3)2)
- Mercuric oxide (HgO)
Comparison
Diperchloryloxymercury is unique due to the presence of perchlorate ions, which confer strong oxidizing properties. Compared to mercuric chloride and mercuric nitrate, this compound is more reactive and has different applications due to its oxidizing nature. Mercuric oxide, on the other hand, is less reactive and primarily used in different contexts.
属性
CAS 编号 |
7783-64-4 |
|---|---|
分子式 |
F4Zr |
分子量 |
167.22 g/mol |
IUPAC 名称 |
zirconium(4+);tetrafluoride |
InChI |
InChI=1S/4FH.Zr/h4*1H;/q;;;;+4/p-4 |
InChI 键 |
OMQSJNWFFJOIMO-UHFFFAOYSA-J |
SMILES |
O=Cl(=O)(=O)O[Hg]OCl(=O)(=O)=O |
规范 SMILES |
[F-].[F-].[F-].[F-].[Zr+4] |
Key on ui other cas no. |
7616-83-3 |
物理描述 |
White solid; [Hawley] White powder; [MSDSonline] |
同义词 |
(beta-4)-zirconiumfluoride(zrf4; (T-4)-Zirconiumfluoride; Zirconium fluoride (ZrF4), (T-4)-; ZrF4; ZIRCONIUM TETRAFLUORIDE; ZIRCONIUM(IV) FLUORIDE; ZIRCONIUM FLUORIDE; ZIRCONIUM(IV) FLUORIDE, 99.9% |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


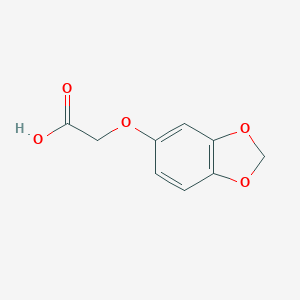
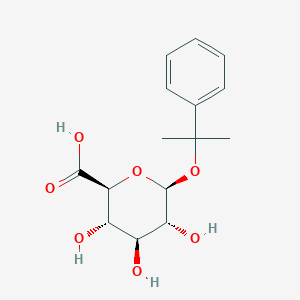
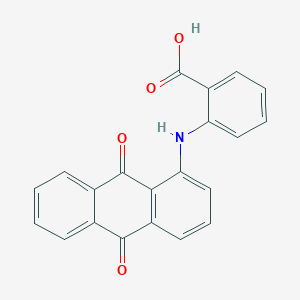
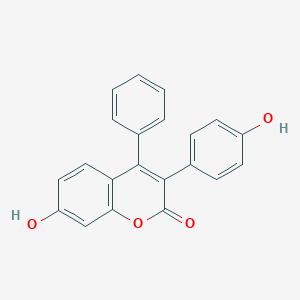
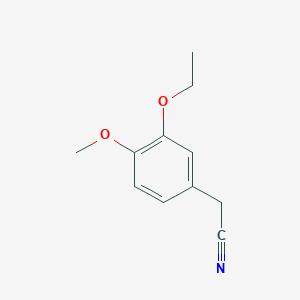
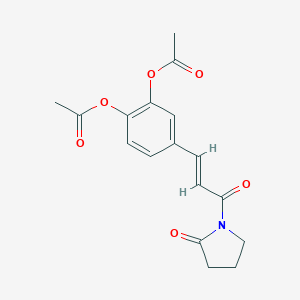
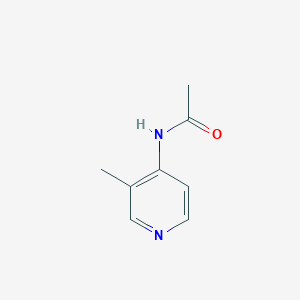
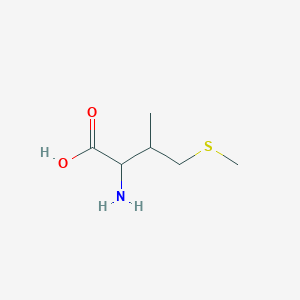
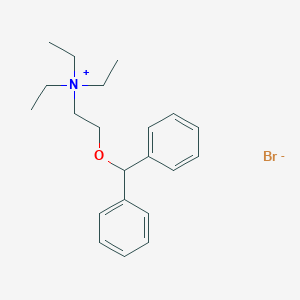
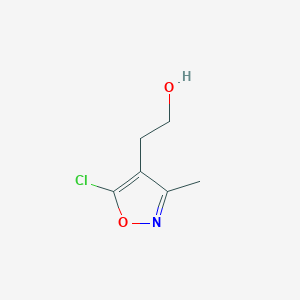
![1-(3,4,5-trimethoxyphenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanimine](/img/structure/B12669.png)
